thermodynamic properties of non-stoichiometric titanium hydride TiH1.65
thermodynamic properties of non-stoichiometric titanium hydride TiH1.65
An In-depth Technical Guide to the Thermodynamic Properties of Non-Stoichiometric Titanium Hydride (TiH1.65)
Introduction
Titanium hydride (TiHₓ) is a material of significant scientific and industrial interest, primarily due to its high hydrogen storage capacity and its crucial role as an intermediate in the hydride-dehydride (HDH) process for producing titanium powder.[1] Unlike stoichiometric compounds, titanium hydride exists over a wide range of non-stoichiometric compositions, where 'x' in TiHₓ can vary significantly. This variability allows for the fine-tuning of its properties for specific applications.
This technical guide focuses on the thermodynamic properties of a specific non-stoichiometric composition, TiH1.65 . This composition is frequently encountered in applications such as pyrotechnics and as a hydrogen source.[2][3] Understanding its thermodynamic characteristics—including enthalpy and entropy of formation, heat capacity, and pressure-composition-temperature relationships—is fundamental to predicting its behavior, ensuring safe handling, and optimizing its performance in various technological applications. This document provides researchers, scientists, and engineers with a consolidated, in-depth overview of these critical properties, grounded in established experimental methodologies and theoretical models.
Phase and Structural Characteristics of TiH1.65
The properties of TiH1.65 are intrinsically linked to its crystal structure and phase, which can be understood by examining the Titanium-Hydrogen (Ti-H) phase diagram.
The Ti-H Phase Diagram
The Ti-H system is characterized by several distinct phases depending on hydrogen concentration and temperature.[1][4]
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α-phase: A hexagonal close-packed (hcp) solid solution of hydrogen in titanium, stable at low hydrogen concentrations.
-
β-phase: A body-centered cubic (bcc) solid solution that is stable at high temperatures. Dissolved hydrogen acts as a β-stabilizer, lowering the α-to-β transition temperature.[4]
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δ-phase: A face-centered cubic (fcc) hydride phase that exists over a composition range from approximately TiH1.5 to TiH1.9.[5]
-
γ-phase: A face-centered tetragonal (fct) hydride phase, often considered a distortion of the δ-phase, appearing at higher hydrogen concentrations near TiH₂.[4]
At room temperature, the composition TiH1.65 falls squarely within the single-phase δ-hydride region .[4] This phase is known for its brittle nature, which is exploited in the HDH process for powder production.[1]
Crystal Structure of δ-TiH1.65
The δ-phase of titanium hydride possesses a face-centered cubic (fcc) crystal structure, analogous to the CaF₂ structure. In this arrangement, the larger titanium atoms form the fcc lattice, and the smaller hydrogen atoms occupy the tetrahedral interstitial sites within that lattice. For the specific composition of TiH1.65, not all available tetrahedral sites are filled with hydrogen atoms, leading to its non-stoichiometric character.
Core Thermodynamic Data for TiH1.65
The thermodynamic stability and heat management of TiH1.65 are defined by several key parameters. While direct experimental values for TiH1.65 are sparse, reliable data can be derived from studies on the δ-phase as a function of hydrogen content.
| Thermodynamic Property | Symbol | Value for TiH1.65 | Units | Notes and References |
| Enthalpy of Formation | ΔHf° | ~ -122 | kJ (mol H₂)⁻¹ | The enthalpy of formation in the δ-phase is strongly dependent on hydrogen concentration. This value is interpolated from data showing ΔH varies from -141 kJ (mol H₂)⁻¹ at x=1.41 to -125.5 kJ (mol H₂)⁻¹ at x=1.85.[6] |
| Entropy of Formation | ΔSf° | ~ -143 | J (mol·K)⁻¹ | The entropy change upon hydride formation is dominated by the loss of translational entropy of gaseous H₂. This value is relatively constant across many metal-hydrogen systems.[7][8] |
| Specific Heat Capacity | Cp | See Note | J (g·K)⁻¹ | Specific heat data for TiHₓ/KClO₄ mixtures exist, but data for pure TiH1.65 is not readily available. A correlation for the mixture is Cₚ = 0.163 + 0.000248T (in cal/(g-°C) for T in °C).[2] For pure TiH₂, the Shomate equation can be used.[9] |
| Decomposition Temperature | Tdecomp | > 425 °C (> 698 K) | °C (K) | The onset of significant thermal decomposition and hydrogen release begins around 450°C under vacuum conditions.[1][10] In pyrotechnic mixtures, decomposition is noted at temperatures > 425°C.[2] |
Pressure-Composition-Temperature (PCT) Isotherms
The relationship between hydrogen equilibrium pressure, hydrogen concentration in the solid, and temperature is described by Pressure-Composition-Temperature (PCT) isotherms. These are fundamental for understanding hydrogen absorption and desorption behavior.
Principles of PCT Measurements
A PCT diagram plots the equilibrium hydrogen pressure (P) against the hydrogen-to-metal atomic ratio (H/M or x in TiHₓ) at a constant temperature.[11] For the Ti-H system, the isotherm typically shows three regions:
-
Solid Solution (α-phase): A steep increase in pressure with a small increase in hydrogen concentration.
-
Plateau Region (α + δ phase coexistence): A region where the pressure remains relatively constant as the α-phase transforms into the δ-hydride phase.
-
Hydride Phase (δ-phase): Another steep rise in pressure as hydrogen dissolves into the δ-hydride lattice.
Notably, careful experimental investigations of the Ti-H system reveal that the plateaus are not perfectly flat but exhibit a slight upward slope.[12] This sloping is often attributed to a distribution of interstitial site energies for hydrogen within the metal lattice.[12]
The van't Hoff Relationship
From the PCT isotherms, the enthalpy (ΔH°) and entropy (ΔS°) of hydride formation can be determined using the van't Hoff equation. By plotting the natural logarithm of the plateau pressure (ln P) against the inverse of the absolute temperature (1/T), a straight line is obtained:
ln(Peq) = (ΔH°/R) * (1/T) - (ΔS°/R)
where R is the universal gas constant. The slope of this line yields the enthalpy of formation, and the y-intercept provides the entropy of formation. This relationship is a powerful tool for deriving thermodynamic data directly from pressure measurements.[11]
Experimental Protocols for Thermodynamic Characterization
Accurate determination of the thermodynamic properties of TiH1.65 relies on precise experimental techniques. The following sections detail the methodologies for the most critical measurements.
Protocol: PCT Measurement using a Sieverts' Apparatus
The Sieverts' apparatus is the standard instrument for measuring gas sorption properties of materials. It operates on the volumetric principle of dosing a known amount of gas into a reactor of known volume containing the sample and measuring the resulting pressure change.
Objective: To determine the pressure-composition isotherms for TiH1.65.
Methodology:
-
Sample Preparation: A precisely weighed sample of TiH1.65 powder is loaded into the sample holder of the Sieverts' apparatus.
-
Activation: The sample is heated under a high vacuum (e.g., to 450-500°C) to degas the surface and remove any passivating oxide layers, which can impede hydrogen absorption/desorption kinetics.[13] This step is critical for achieving true equilibrium measurements.
-
Isothermal Measurement (Desorption): a. The activated sample is cooled to the desired measurement temperature (e.g., 400°C) and held constant. b. The system is filled with hydrogen to a pressure sufficient to ensure the material is in the full hydride (δ) phase. c. Small, calibrated volumes of hydrogen are incrementally removed from the sample chamber. After each removal, the system is allowed to reach thermal and pressure equilibrium. d. The equilibrium pressure and the calculated hydrogen concentration in the sample are recorded for each step.
-
Data Analysis: The collected data points (pressure vs. concentration) are plotted to generate the PCT isotherm for that temperature. The process is repeated at several different temperatures to generate a family of isotherms.
Causality and Trustworthiness: This step-by-step, equilibrium-based approach ensures that each data point represents a true thermodynamic state. The activation step is crucial for removing kinetic barriers, making the subsequent measurements a reliable reflection of the material's intrinsic properties.
Protocol: Thermal Analysis using DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to measure heat flow and mass changes as a function of temperature, providing data on phase transitions, decomposition, and specific heat.
Objective: To determine the decomposition temperature, enthalpy of decomposition, and specific heat capacity of TiH1.65.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of TiH1.65 (typically 5-10 mg) is placed into an inert crucible (e.g., alumina).
-
TGA Measurement: a. The sample is placed in the TGA furnace under a controlled, inert atmosphere (e.g., Argon). b. The temperature is ramped at a constant rate (e.g., 10 °C/min). c. The sample mass is continuously recorded. A sharp decrease in mass indicates the release of hydrogen upon decomposition. The onset temperature of this mass loss corresponds to the decomposition temperature.[1][10]
-
DSC Measurement: a. The sample is placed in the DSC furnace alongside an empty reference crucible. b. The temperature is ramped at a constant rate under an inert atmosphere. c. The differential heat flow required to maintain the sample and reference at the same temperature is measured. d. Endothermic or exothermic peaks correspond to phase transitions or reactions. The decomposition of TiH1.65 is an endothermic process, and the integrated area of this peak can be used to calculate the enthalpy of decomposition.
-
Specific Heat (Cp) Measurement: Cp can be determined from the DSC data by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.
Self-Validation: Performing TGA and DSC concurrently or in parallel allows for cross-validation. The temperature range of mass loss in TGA should directly correspond to the endothermic peak observed in DSC, confirming that the thermal event is indeed hydrogen desorption.
Visualization of Workflows and Relationships
Diagrams are essential for visualizing complex experimental setups and the logical flow of data analysis.
Caption: Experimental workflow for PCT measurements using a Sieverts' apparatus.
Caption: Logical relationship for deriving thermodynamic data from PCT curves.
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Metal Hydride Differential Scanning Calorimetry as an Approach to Compositional Determination of Mixtures of Hydrogen Isotopes a - OSTI. .
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Kinetics of Thermal Decomposition of Titanium Hydride Powder Using in situ High-temperature X-ray Diffraction (HTXRD) - SciELO. .
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Structure and Phase Diagram of Ti–V–H System at Room Temperature - J-Stage. .
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Ti – H equilibrium phase diagram. 5 - ResearchGate. .
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Understanding the TiH(2-x)/TiOy System at Elevated Temperature: A Literature Review - OSTI. .
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titanium dihydride - the NIST WebBook. webbook.nist.gov.
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Hydriding of titanium. .
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Titanium subhydride potassium perchlorate (TiH1.65/KClO4) burn rates from hybrid closed bomb-strand burner experiments – Publications – Research - Sandia National Laboratories. .
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